Cas no 22149-26-4 (b-D-Glucopyranose, 1-thio-,1-[5-(methylsulfonyl)-N-(sulfooxy)pentanimidate], potassium salt (1:1))

b-D-Glucopyranose, 1-thio-,1-[5-(methylsulfonyl)-N-(sulfooxy)pentanimidate], potassium salt (1:1) structure
22149-26-4 structure
Product Name:b-D-Glucopyranose, 1-thio-,1-[5-(methylsulfonyl)-N-(sulfooxy)pentanimidate], potassium salt (1:1)
CAS-nummer:22149-26-4
MF:C12H22KNO11S3
MW:491.596481800079
CID:254619
PubChem ID:56841026
Update Time:2025-04-19

b-D-Glucopyranose, 1-thio-,1-[5-(methylsulfonyl)-N-(sulfooxy)pentanimidate], potassium salt (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranose, 1-thio-,1-[5-(methylsulfonyl)-N-(sulfooxy)pentanimidate], potassium salt (1:1)
    • potassium,[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate
    • 1-S-[(1E)-5-(methylsulfonyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranos
    • beta-d-Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)-N-(sulfooxy)pentanimidate), monopotassium salt
    • beta-D-Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)-N-(sulfooxy)pentanimidate), potassium
    • Glucoerysolin
    • Glucoerysolin potassium salt
    • Glucopyranose, 1-thio-, 1-(5-(methylsulfonyl)valerohydroximate) NO-(hydrogen sulfate), monopotassium salt, beta-D-
    • DTXSID40176677
    • 22149-26-4
    • EINECS 244-806-2
    • 4-methylsulfonylbutylglucosinolate
    • 4-(Methylsulfonyl)butyl glucosinolate
    • 4-Methylsulfonylbutyl glucosinolate
    • Inchi: 1S/C12H23NO11S3.K/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12;/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1
    • InChI-sleutel: MRWGDPZZBCERIT-DHPXDJSUSA-M
    • LACHT: [K+].S(/C(/CCCCS(C)(=O)=O)=N/OS(=O)(=O)[O-])[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Berekende eigenschappen

  • Exacte massa: 492.00703
  • Monoisotopische massa: 492.00703
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 9
  • Complexiteit: 714
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 218
  • XLogP3: -2.124

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.